molecular formula C13H20N2O2S B5694995 N-(tert-butyl)-N'-(3,5-dimethoxyphenyl)thiourea

N-(tert-butyl)-N'-(3,5-dimethoxyphenyl)thiourea

Cat. No. B5694995
M. Wt: 268.38 g/mol
InChI Key: ZPOXLPNSMHPWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N'-(3,5-dimethoxyphenyl)thiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a thiourea derivative that has been shown to exhibit potent antioxidant and anti-inflammatory activities.

Mechanism of Action

N-(tert-butyl)-N'-(3,5-dimethoxyphenyl)thiourea exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. This compound can directly react with ROS, such as superoxide anion and hydroxyl radical, to form stable products. This compound can also indirectly reduce ROS levels by upregulating antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different experimental systems. In neuronal cells, this compound has been shown to protect against oxidative stress-induced cell death and improve synaptic plasticity. In endothelial cells, this compound has been shown to enhance nitric oxide production and improve endothelial function. In cardiomyocytes, this compound has been shown to reduce oxidative stress and improve cardiac function. In animal models of inflammatory diseases, this compound has been shown to reduce inflammation, tissue damage, and mortality.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-N'-(3,5-dimethoxyphenyl)thiourea has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily administered to cells or animals. It has a well-defined mechanism of action and can be used to investigate the role of oxidative stress and inflammation in various pathological conditions. However, this compound also has some limitations. It can exhibit cytotoxicity at high concentrations and may interfere with some biochemical assays. In addition, this compound may not be effective in all experimental systems, and its effects may depend on the dose, timing, and route of administration.

Future Directions

There are several future directions for research on N-(tert-butyl)-N'-(3,5-dimethoxyphenyl)thiourea. First, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in different experimental systems. Second, more studies are needed to investigate the potential side effects and toxicity of this compound in animals and humans. Third, more studies are needed to investigate the potential therapeutic applications of this compound in various diseases, such as neurodegenerative diseases, cardiovascular diseases, and cancer. Fourth, more studies are needed to investigate the synergistic effects of this compound with other antioxidants or anti-inflammatory agents. Fifth, more studies are needed to investigate the potential use of this compound as a diagnostic tool for oxidative stress and inflammation.

Synthesis Methods

N-(tert-butyl)-N'-(3,5-dimethoxyphenyl)thiourea can be synthesized by the reaction of 3,5-dimethoxyaniline with tert-butyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 164-166°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

N-(tert-butyl)-N'-(3,5-dimethoxyphenyl)thiourea has been extensively used in scientific research as a potent antioxidant and anti-inflammatory agent. It has been shown to protect against oxidative stress-induced cell damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. This compound has also been shown to reduce inflammation in animal models of various inflammatory diseases, such as arthritis, colitis, and sepsis. Furthermore, this compound has been used to investigate the role of oxidative stress and inflammation in various pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer.

properties

IUPAC Name

1-tert-butyl-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-13(2,3)15-12(18)14-9-6-10(16-4)8-11(7-9)17-5/h6-8H,1-5H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOXLPNSMHPWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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